![molecular formula C17H16FN3O2 B2902081 2-(4-fluorophenyl)-N-((5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl)methyl)acetamide CAS No. 1421505-02-3](/img/structure/B2902081.png)
2-(4-fluorophenyl)-N-((5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl)methyl)acetamide
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Overview
Description
2-(4-fluorophenyl)-N-((5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl)methyl)acetamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. This compound is also known as an N-methylpyrazole derivative and has been studied extensively for its ability to act as a selective inhibitor of cyclooxygenase-2 (COX-2).
Mechanism of Action
The mechanism of action of 2-(4-fluorophenyl)-N-((5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl)methyl)acetamide involves its ability to selectively inhibit the activity of COX-2. COX-2 is an enzyme that is responsible for the production of prostaglandins, which play a key role in inflammation and pain. By inhibiting the activity of COX-2, this compound is able to reduce inflammation and pain without affecting the production of prostaglandins that are important for normal physiological functions.
Biochemical and Physiological Effects
Studies have shown that this compound exhibits a number of biochemical and physiological effects. These include a reduction in the production of inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α, as well as a decrease in the expression of COX-2. Additionally, this compound has been found to reduce the proliferation of cancer cells and induce apoptosis in cancer cells.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 2-(4-fluorophenyl)-N-((5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl)methyl)acetamide in lab experiments is its ability to selectively inhibit the activity of COX-2 without affecting the activity of COX-1, which is important for normal physiological functions. Additionally, this compound has been found to exhibit low toxicity and high selectivity for cancer cells. However, one of the limitations of using this compound in lab experiments is its low solubility in water, which can make it difficult to administer in certain experimental settings.
Future Directions
There are a number of future directions for research on 2-(4-fluorophenyl)-N-((5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl)methyl)acetamide. One area of focus is the development of new synthetic methods for producing this compound with improved yields and purity. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential therapeutic applications in various disease states. Finally, future research could explore the use of this compound in combination with other drugs or therapies to enhance its therapeutic effects.
Synthesis Methods
The synthesis of 2-(4-fluorophenyl)-N-((5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl)methyl)acetamide involves a series of chemical reactions. One of the most commonly used methods for synthesizing this compound is through the reaction of 4-fluoroacetophenone with furan-2-carbaldehyde, followed by the reaction of the resulting product with 5-methyl-1H-pyrazole-3-carboxylic acid. The final step involves the reaction of the resulting product with N-methylmorpholine and acetic anhydride.
Scientific Research Applications
The potential therapeutic properties of 2-(4-fluorophenyl)-N-((5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl)methyl)acetamide have been extensively studied in scientific research. This compound has been shown to exhibit anti-inflammatory, analgesic, and antipyretic effects in various animal models. Additionally, it has been found to be effective in the treatment of various types of cancer, including breast cancer, lung cancer, and colon cancer.
properties
IUPAC Name |
2-(4-fluorophenyl)-N-[[5-(furan-2-yl)-1-methylpyrazol-3-yl]methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16FN3O2/c1-21-15(16-3-2-8-23-16)10-14(20-21)11-19-17(22)9-12-4-6-13(18)7-5-12/h2-8,10H,9,11H2,1H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJITWKMSWVZBLS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)CNC(=O)CC2=CC=C(C=C2)F)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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